4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide
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Overview
Description
4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide is a complex organic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes multiple functional groups such as imidazole, purine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide involves multiple steps, starting with the preparation of the imidazole and purine intermediates. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the reaction of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.
Synthesis of the Purine Moiety: The purine ring can be synthesized via the condensation of formamide derivatives with amines.
Coupling of the Indole Derivative: The indole moiety is introduced through a condensation reaction with the purine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide: This compound is unique due to its specific combination of functional groups and structural features.
Other Imidazole Derivatives: Compounds with similar imidazole structures but different substituents.
Purine Analogues: Compounds with purine rings but varying functional groups.
Uniqueness
The uniqueness of 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide lies in its specific combination of imidazole, purine, and indole moieties, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C27H24N8O4 |
---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
4-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]butanamide |
InChI |
InChI=1S/C27H24N8O4/c1-32-23-22(25(38)33(2)27(32)39)35-15-19(16-9-4-3-5-10-16)34(26(35)29-23)14-8-13-20(36)30-31-21-17-11-6-7-12-18(17)28-24(21)37/h3-7,9-12,15,28,37H,8,13-14H2,1-2H3 |
InChI Key |
PCEBXLRWPKGURK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCC(=O)N=NC4=C(NC5=CC=CC=C54)O)C6=CC=CC=C6 |
Origin of Product |
United States |
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